N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group and the sulfonamide moiety in the structure of this compound contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 4-fluoroaniline with a suitable triazolopyridine precursor under specific reaction conditions. One common method involves the use of sulfonylation reagents to introduce the sulfonamide group. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has been investigated for its antimicrobial and antimalarial properties.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as c-Met and VEGFR-2 kinases, which play a role in cancer cell proliferation and survival . The compound’s ability to bind to these targets and interfere with their signaling pathways contributes to its therapeutic effects .
Comparison with Similar Compounds
N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyridine scaffold and have been studied for their biological activities, including anticancer and antimicrobial properties.
Sulfonamide derivatives: Compounds with sulfonamide groups are known for their diverse pharmacological activities, including antibacterial and antimalarial effects.
The uniqueness of this compound lies in its specific combination of the fluorophenyl group, triazolopyridine scaffold, and sulfonamide moiety, which contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C12H9FN4O2S |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C12H9FN4O2S/c13-9-1-3-10(4-2-9)16-20(18,19)11-5-6-12-15-14-8-17(12)7-11/h1-8,16H |
InChI Key |
VERANJFHHOLZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CN3C=NN=C3C=C2)F |
Origin of Product |
United States |
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